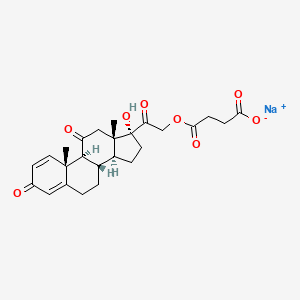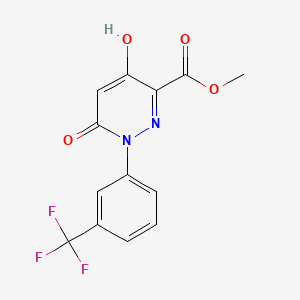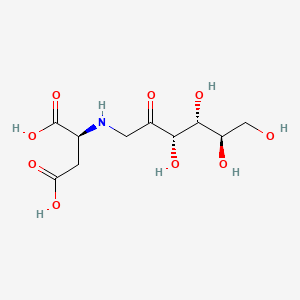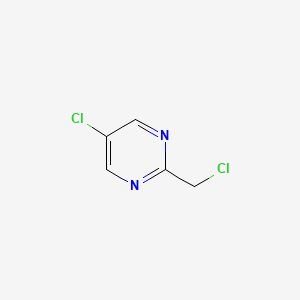
Bis(2-ethylhexyl) Phosphate-d34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) Phosphate-d34, also known as Bis [2- (2H)ethyl (2H)hexyl] hydrogen phosphate , is an organophosphorus compound . It has a quaternary structure and is generally used as a lubricant additive, antiwear additive, and surfactant . The empirical formula is C16D34HO4P and the molecular weight is 356.63 .
Molecular Structure Analysis
The molecular structure of Bis(2-ethylhexyl) Phosphate-d34 is represented by the SMILES stringO=P(OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] . . It has a density of 1.0±0.1 g/cm³, a boiling point of 393.4±25.0 °C at 760 mmHg, and a flash point of 191.7±23.2 °C . The compound has a molar refractivity of 88.0±0.3 cm³, a polar surface area of 66 Ų, and a molar volume of 327.8±3.0 cm³ .
Safety and Hazards
Bis(2-ethylhexyl) Phosphate-d34 is harmful in contact with skin and causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2-ethylhexyl) Phosphate-d34 involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of deuterium oxide as a solvent.", "Starting Materials": [ "2-ethylhexanol", "Phosphorus oxychloride", "Deuterium oxide" ], "Reaction": [ "Add 2-ethylhexanol to a flask", "Add phosphorus oxychloride to the flask while stirring", "Heat the mixture to 60-70°C for 2 hours", "Cool the mixture to room temperature", "Add deuterium oxide to the mixture", "Stir the mixture for 1 hour", "Filter the mixture to obtain Bis(2-ethylhexyl) Phosphate-d34" ] } | |
Numéro CAS |
1773493-20-1 |
Nom du produit |
Bis(2-ethylhexyl) Phosphate-d34 |
Formule moléculaire |
C16H35O4P |
Poids moléculaire |
356.633 |
Nom IUPAC |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
Clé InChI |
SEGLCEQVOFDUPX-RFETUZSTSA-N |
SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |
Synonymes |
2-Ethyl-1-hexanol Hydrogen Phosphate-d34; 2-Ethyl-1-hexanol Hydrogen Phosphate_x000B_A 208-d34; A 208 (phosphate)-d34; Baysolvex D 2EHPA-d34; Bis(2-ethylhexyl) Hydrogen Phosphate-d34; Bis(2-ethylhexyl) Orthophosphate-d34; Bis(2-ethylhexyl) phosphate-d34; D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)


